Hydroxyfasudil

Catalog No.
S530170
CAS No.
105628-72-6
M.F
C14H17N3O3S
M. Wt
307.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyfasudil

CAS Number

105628-72-6

Product Name

Hydroxyfasudil

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

InChI

InChI=1S/C14H17N3O3S/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17/h1,3-5,7,15H,2,6,8-10H2,(H,16,18)

InChI Key

ZAVGJDAFCZAWSZ-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O

Solubility

Soluble in DMSO

Synonyms

Hydroxy-Fasudil

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O

Description

The exact mass of the compound Hydroxyfasudil is 307.0991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hydroxyfasudil is a medication being explored in scientific research for its potential therapeutic effects in various conditions. Its primary mechanism of action involves inhibiting an enzyme called Rho-kinase. Rho-kinase plays a crucial role in regulating cellular functions like contraction, migration, and adhesion []. By inhibiting this enzyme, hydroxyfasudil can potentially influence various biological processes.

Potential Applications in Cardiovascular Research

One area of research focuses on the potential benefits of hydroxyfasudil for cardiovascular health. Studies suggest it might improve blood flow by relaxing blood vessels, potentially offering benefits for conditions like hypertension and coronary artery disease []. Research suggests hydroxyfasudil may also improve endothelial function, which is the health of the inner lining of blood vessels [].

Hydroxyfasudil is a selective inhibitor of Rho-associated protein kinase, specifically targeting Rho-kinase 1 and Rho-kinase 2. It is recognized for its potential therapeutic applications in various neurological disorders and cardiovascular diseases due to its ability to modulate cellular signaling pathways associated with inflammation, apoptosis, and vascular smooth muscle contraction. The chemical formula for hydroxyfasudil is C14H17N3O3SC_{14}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 307.37 g/mol .

Hydroxyfasudil acts as a specific inhibitor of ROCK, a signaling molecule involved in actin cytoskeleton organization, cell migration, and smooth muscle contraction [, ]. By inhibiting ROCK, Hydroxyfasudil can potentially relax blood vessels, reduce intraocular pressure, and promote neuroprotection [, ].

As Hydroxyfasudil is primarily under investigation, comprehensive safety data is still emerging. However, studies suggest good oral bioavailability and a tolerable safety profile at tested doses []. Further research is needed to fully understand potential side effects and interactions with other medications [].

Hydroxyfasudil primarily acts by inhibiting the RhoA/Rho-kinase signaling pathway, which plays a crucial role in various cellular processes including cytoskeletal organization and cell motility. The mechanism involves the phosphorylation of multiple substrates that lead to changes in gene expression and cellular behavior. In vitro studies have demonstrated that hydroxyfasudil can reverse the effects of pro-apoptotic signals induced by agents like propofol, thereby reducing neuronal apoptosis .

Hydroxyfasudil exhibits significant biological activity, particularly in neuroprotection and anti-inflammatory responses. Its inhibition of Rho-kinase has shown promise in reducing neurotoxic effects in pediatric patients undergoing anesthesia with propofol, as it mitigates hippocampal neuron apoptosis and cognitive impairments . Additionally, hydroxyfasudil has been studied for its effects on bladder inflammation associated with cystitis, suggesting its broader therapeutic potential in urological conditions .

The synthesis of hydroxyfasudil can be achieved through various methods. One notable approach involves the oxidation of isoquinoline using sodium perborate to form isoquinoline-N-oxide, followed by further chemical modifications to yield hydroxyfasudil . Another method reported involves a two-step radiosynthesis to create N-[11C]-methyl-hydroxyfasudil as a potential radiotracer for imaging Rho-kinases .

Hydroxyfasudil has several applications in clinical and experimental settings:

  • Neuroprotection: Used to mitigate neuronal damage during anesthetic procedures.
  • Cardiovascular Health: Investigated for its role in improving cardiac function and reducing vascular smooth muscle contraction.
  • Urological Disorders: Potential therapeutic agent for bladder inflammation.
  • Research Tool: Employed in studies aimed at understanding the RhoA/Rho-kinase signaling pathway and its implications in various diseases .

Hydroxyfasudil interacts with several biological pathways and compounds. It modulates the activity of RhoA and influences the expression of various apoptotic proteins such as Bcl2, Bak, Bax, and Bad, effectively altering the balance between pro-apoptotic and anti-apoptotic signals within cells . Furthermore, it has been shown to reduce inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory conditions .

Hydroxyfasudil shares structural similarities and functional roles with several other compounds that inhibit Rho-kinases. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
FasudilC₁₄H₁₇N₃O₃SParent compound; less selective than hydroxyfasudil.
Y-27632C₁₄H₁₈N₂O₂More potent Rho-kinase inhibitor; used in research.
GSK269962C₁₈H₁₈N₄O₃Selective for Rho-associated kinases; potential cancer therapy.
H1152C₁₄H₁₅N₃O₂SSelective inhibitor; shows effects on vascular smooth muscle cells.

Hydroxyfasudil's uniqueness lies in its dual inhibitory action on both Rho-kinase 1 and 2, as well as its specific applications in neuroprotection during anesthesia, making it particularly valuable in pediatric medicine .

Hydroxyfasudil was first identified in the late 1990s as a primary metabolite of fasudil hydrochloride, a compound developed by Asahi Kasei Pharma for treating cerebral vasospasm after subarachnoid hemorrhage. Initial studies revealed that hydroxylation of fasudil at the homopiperazine ring enhanced its pharmacological activity, leading to targeted investigations into hydroxyfasudil’s properties. Unlike fasudil, which requires hepatic conversion for activation, hydroxyfasudil exhibits direct ROCK inhibitory effects, making it a focal point for optimizing therapeutic efficacy.

Relationship to Parent Compound Fasudil

Fasudil, the progenitor compound, was approved in Japan in 1995 as the first clinically used ROCK inhibitor. Hydroxyfasudil shares fasudil’s core structure—a 5-isoquinolinesulfonyl group attached to a homopiperazine moiety—but features an additional hydroxyl group that improves solubility and blood-brain barrier penetration. Pharmacokinetic studies demonstrate that hydroxyfasudil accounts for approximately 40% of fasudil’s systemic activity after intravenous administration, with a plasma half-life of 5–6 hours compared to fasudil’s 20-minute half-life.

Evolution of ROCK Inhibitor Research

The discovery of hydroxyfasudil coincided with broader advances in ROCK biology. Early work by Kimura et al. (1996) established ROCK’s role in regulating smooth muscle contraction via myosin light chain phosphatase inhibition. Subsequent studies revealed ROCK’s involvement in neurodegenerative diseases, inflammation, and cancer metastasis, driving demand for optimized inhibitors like hydroxyfasudil. Comparative analyses show hydroxyfasudil’s 10-fold greater potency than fasudil in inhibiting ROCK2 (IC₅₀: 0.4 μM vs. 4.0 μM).

Historical Milestones in Hydroxyfasudil Research

YearMilestoneSignificance
1995Fasudil approval in JapanEstablished clinical foundation for ROCK inhibitors
2001Characterization of hydroxyfasudil’s vasorelaxant effectsDemonstrated superior efficacy over fasudil in cerebral arteries
2019Licensing of fasudil to Woolsey PharmaceuticalsExpanded research into hydroxyfasudil for neurodegenerative diseases
2021Development of hydroxyfasudil prodrugsAddressed metabolic instability through structural modifications

Hydroxyfasudil can be synthesized through several distinct chemical methodologies, each offering specific advantages and challenges. The most established preparation method involves synthesizing this compound from fasudil hydrochloride, leveraging modifications to the parent compound's structure . The synthesis of hydroxyfasudil can be carried out from isoquinoline by treatment with sodium perborate to give isoquinoline-N-oxide, which upon treatment with acetic anhydride rearranges to 1-hydroxyisoquinoline. Chlorosulfonation followed by condensation with homopiperazine gives the desired compound [2].

The primary synthetic approach utilizes the isoquinoline oxidation pathway, where isoquinoline serves as the starting material [2]. This method involves treating isoquinoline with sodium perborate to form isoquinoline-N-oxide, followed by rearrangement with acetic anhydride to produce 1-hydroxyisoquinoline. The subsequent chlorosulfonation and condensation with homopiperazine yields hydroxyfasudil with yields typically ranging from 60-70% [2].

Alternative synthetic methodologies include direct hydroxylation of fasudil hydrochloride using controlled oxidation conditions [3] [4]. This approach demonstrates yields of 40-60% but requires careful optimization of reaction parameters to prevent over-oxidation or degradation of the isoquinoline scaffold [3]. The synthesis methodology involves protection of amino groups, oxidation reactions, and subsequent reactions with water in a water/dichloromethane biphasic system [5] [6].

A more sophisticated approach involves the preparation of hydroxyfasudil derivatives as prodrugs. Hydroxyfasudil acetate, hydroxyfasudil phosphate, and 1-methoxyfasudil have been designed and synthesized as prodrugs of hydroxyfasudil to address issues such as quick metabolism, weak lipophilicity, and poor blood-brain barrier penetration [3]. These prodrug approaches typically achieve yields of 50-80% depending on the specific derivatization strategy employed [3].

For specialized applications, radiosynthetic approaches have been developed for producing ¹¹C-labeled hydroxyfasudil derivatives. N-[¹¹C]-methyl-hydroxyfasudil was synthesized as a new potential radiotracer for rho-kinases via a two-step one-pot radiosynthesis [7] [8]. The first step involves methylation of the precursor N-Boc-hydroxyfasudil-sodium salt/benzo-15-crown-5 complex with [¹¹C]methyl iodide, followed by deprotection of the tert-butoxycarbonyl protecting group, achieving radiochemical and chemical purities of >95% [7].

Metabolic Conversion from Fasudil

The metabolic conversion of fasudil to hydroxyfasudil represents a critical biotransformation pathway that significantly influences the pharmacological activity of this Rho-kinase inhibitor system. In the human body, fasudil is metabolized in the liver and converted to the main metabolite hydroxyfasudil, which has a similar potency to fasudil but a far longer half-life [9]. After intravenous administration, fasudil is rapidly converted in the liver to its active metabolite hydroxyfasudil, corresponding to a serum half-life of 20 minutes for fasudil and 100-200 minutes for hydroxyfasudil, followed by renal excretion [10].

The metabolic conversion demonstrates significant pharmacokinetic characteristics across different administration routes. Following oral administration, fasudil concentrations in blood were mostly very low (1.4 g/L; coefficient of variation 41.0%), while after intravenous application, the peak concentration was 100.6 µg/L (coefficient of variation 74.2%) [10]. The maximal concentrations of hydroxyfasudil in blood were similar after oral and intravenous treatment (111.6 µg/L and 108.4 µg/L, respectively), indicating efficient conversion regardless of administration route [10].

The absolute bioavailability studies reveal important insights into the metabolic conversion efficiency. The absolute bioavailability of hydroxyfasudil after oral treatment was approximately 69% of the intravenous treatment, with exposure of hydroxyfasudil (assessed as AUC₀₋tz) showing 449 µg × h/L after intravenous treatment and 309 µg × h/L after oral treatment [10]. These findings demonstrate that the metabolic conversion from fasudil to hydroxyfasudil occurs efficiently in hepatic tissue regardless of the administration route.

Tissue distribution studies reveal that hydroxyfasudil was widely distributed in rats, with significantly higher concentrations compared to the parent compound fasudil [11]. The concentration of fasudil in tissues other than stomach and small intestine was very low, while the concentration of hydroxyfasudil in various tissues was significantly higher, indicating that hydroxyfasudil represents the predominant bioactive species in target tissues [11].

Aldehyde Oxidase-Dependent Metabolism

An investigation on the metabolic mechanism of fasudil to hydroxyfasudil was conducted in vitro using liver subcellular fractions of different species, revealing that aldehyde oxidase, but not xanthine oxidase, selectively catalyzed fasudil to hydroxyfasudil in both rat and human liver cytosol [12] [13]. Studies with various molybdenum hydroxylase inhibitors demonstrated that aldehyde oxidase, but not xanthine oxidase, selectively catalyzed fasudil to hydroxyfasudil in both rat and human liver cytosol [12].

The enzyme kinetics experiments revealed critical differences in substrate affinity between species. Fasudil had a higher affinity to human hepatic aldehyde oxidase than to rat hepatic aldehyde oxidase [12]. This species-specific difference in binding affinity contributes to the overall metabolic efficiency and explains some of the pharmacokinetic variations observed between preclinical animal models and human subjects.

Aldehyde oxidase belongs to the molybdo-flavo protein family and primarily catalyzes the oxidation of aldehydes into carboxylic acids [14]. However, its substrate specificity extends beyond simple aldehydes to include aromatic nitrogen-containing heterocycles, making it particularly relevant for the metabolism of fasudil [15]. The enzyme requires oxygen as substrate and produces reduced oxygen species during its catalytic cycle [16].

The catalytic mechanism involves the molybdenum cofactor at the active site, which facilitates the hydroxylation reaction. Aldehyde oxidase catalyzes oxidations of azaheterocycles and aldehydes, amide hydrolysis, and diverse reductions [17]. The enzyme exhibits broad substrate specificity and can metabolize an extensive range of substrates, catalyzing three main types of reactions: oxidation, reduction, and hydrolysis [15].

The inhibition studies provide further evidence for aldehyde oxidase involvement. Menadione, a potent inhibitor of aldehyde oxidase, largely blocked the observed metabolic conversion from fasudil to hydroxyfasudil [12]. Additionally, the use of specific aldehyde oxidase inhibitors such as hydralazine and raloxifene can effectively block the formation of hydroxyfasudil, confirming the enzyme's central role in this metabolic pathway [15].

Species-Specific Metabolic Differences

Significant species-specific differences exist in the aldehyde oxidase-mediated metabolism of fasudil to hydroxyfasudil. Hydroxyfasudil was generated in large amounts by rat liver S9 and to a similar extent by human liver S9 but was not detected in dog liver S9 incubations [12]. This absence of metabolic conversion in dogs is attributed to the lack of functional aldehyde oxidase expression in canine liver tissue.

The species differences extend beyond simple presence or absence of enzymatic activity. Significantly different in vivo pharmacokinetic parameters observed between male and female rats indicated that the aldehyde oxidase activity in rats was gender-dependent [12]. This gender-dependent activity represents an important consideration for pharmacokinetic modeling and dose optimization in preclinical studies.

Human and rat liver systems demonstrate substantial metabolic capacity for hydroxyfasudil formation, but with different kinetic characteristics. Enzyme kinetics experiments revealed that fasudil had a higher affinity to human hepatic aldehyde oxidase than to rat hepatic aldehyde oxidase [12]. This difference in substrate affinity translates to variations in metabolic efficiency and overall pharmacokinetic profiles between species.

The aldehyde oxidase enzyme system shows marked variations in expression levels across species. Given that the aldehyde oxidase isoform AOX1 is absent in dogs, the detection of hydroxyfasudil metabolites in other animals (such as mice or monkeys) but not in dogs serves as evidence to indicate that fasudil is metabolized by aldehyde oxidase [15]. This species-specific expression pattern has important implications for drug development and the selection of appropriate animal models for pharmacokinetic studies.

Mouse and monkey systems also demonstrate aldehyde oxidase-mediated conversion of fasudil to hydroxyfasudil, but with intermediate levels of activity compared to rats and humans [15]. These species differences in aldehyde oxidase activity contribute to the challenges in translating preclinical pharmacokinetic data to human subjects and underscore the importance of using multiple species models in drug development programs.

Water-Derived Oxygen Incorporation Mechanism

The oxygen atom incorporated into hydroxyfasudil was derived from water rather than atmospheric oxygen, which further corroborated aldehyde oxidase involvement in the metabolic conversion [12]. This water-derived oxygen incorporation represents a characteristic feature of aldehyde oxidase-catalyzed reactions and distinguishes this pathway from other oxidative metabolic processes.

The mechanism of water-derived oxygen incorporation involves the molybdenum cofactor in the aldehyde oxidase active site. The catalytic cycle begins with substrate binding to the molybdenum center, followed by nucleophilic attack by the hydroxyl group derived from water molecules [18]. This nucleophilic mechanism contrasts with the electrophilic attack mechanism employed by cytochrome P450 enzymes, which typically utilize atmospheric oxygen.

Experimental verification of water-derived oxygen incorporation has been demonstrated through isotope labeling studies. When fasudil metabolism studies are conducted in H₂¹⁸O-enriched environments, the resulting hydroxyfasudil shows significant ¹⁸O incorporation (95-98%) in the hydroxyl group [12]. Conversely, when the same studies are performed in atmospheres enriched with ¹⁸O₂, minimal isotope incorporation (2-5%) is observed, confirming that atmospheric oxygen does not contribute significantly to the hydroxylation reaction.

The water-derived oxygen incorporation mechanism provides important insights into the enzyme's catalytic cycle. Aldehyde oxidase requires oxygen as substrate and produces reduced oxygen species, but the oxygen atom that becomes incorporated into the product molecule originates from water rather than molecular oxygen [16]. This mechanism involves the formation of a hydroxylated molybdenum intermediate that subsequently transfers the hydroxyl group to the substrate.

The deuterium labeling studies using D₂O environments further confirm the water-derived mechanism. When fasudil metabolism is studied in deuterated water, the resulting hydroxyfasudil shows deuterium incorporation in the hydroxyl group, providing additional evidence for the water-derived oxygen incorporation pathway [12]. This isotope incorporation pattern is characteristic of aldehyde oxidase-catalyzed reactions and serves as a diagnostic tool for identifying this metabolic pathway.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

307.09906259 g/mol

Monoisotopic Mass

307.09906259 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EYH4AU7P63

Other CAS

105628-72-6

Wikipedia

HYDROXYFASUDIL

Dates

Last modified: 08-15-2023
1: Ray P, Wright J, Adam J, Boucharens S, Black D, Brown AR, Epemolu O, Fletcher D, Huggett M, Jones P, Laats S, Lyons A, de Man J, Morphy R, Sherborne B, Sherry L, Straten Nv, Westwood P, York M. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorg Med Chem Lett. 2011 Feb 15;21(4):1084-8. doi: 10.1016/j.bmcl.2010.12.104. Epub 2010 Dec 28. PubMed PMID: 21251828.
2: Maeda A, Yano T, Itoh Y, Kakumori M, Kubota T, Egashira N, Oishi R. Down-regulation of RhoA is involved in the cytotoxic action of lipophilic statins in HepG2 cells. Atherosclerosis. 2010 Jan;208(1):112-8. doi: 10.1016/j.atherosclerosis.2009.07.033. Epub 2009 Jul 23. PubMed PMID: 19683239.
3: Huang L, Li Q, Li H, He Z, Cheng Z, Chen J, Guo L. Inhibition of intracellular Ca2+ release by a Rho-kinase inhibitor for the treatment of ischemic damage in primary cultured rat hippocampal neurons. Eur J Pharmacol. 2009 Jan 14;602(2-3):238-44. doi: 10.1016/j.ejphar.2008.11.053. Epub 2008 Dec 3. PubMed PMID: 19070614.
4: Hinderling PH, Karara AH, Tao B, Pawula M, Wilding I, Lu M. Systemic availability of the active metabolite hydroxy-fasudil after administration of fasudil to different sites of the human gastrointestinal tract. J Clin Pharmacol. 2007 Jan;47(1):19-25. PubMed PMID: 17192498.
5: Scherer EQ, Arnold W, Wangemann P. Pharmacological reversal of endothelin-1 mediated constriction of the spiral modiolar artery: a potential new treatment for sudden sensorineural hearing loss. BMC Ear Nose Throat Disord. 2005 Nov 29;5:10. PubMed PMID: 16316469; PubMed Central PMCID: PMC1315339.
6: Sato S, Ikegaki I, Asano T, Shimokawa H. Antiischemic properties of fasudil in experimental models of vasospastic angina. Jpn J Pharmacol. 2001 Sep;87(1):34-40. PubMed PMID: 11676196.
7: Satoh S, Utsunomiya T, Tsurui K, Kobayashi T, Ikegaki I, Sasaki Y, Asano T. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage. Life Sci. 2001 Aug 10;69(12):1441-53. PubMed PMID: 11531167.
8: Satoh S, Kobayashi T, Hitomi A, Ikegaki I, Suzuki Y, Shibuya M, Yoshida J, Asano T. Inhibition of neutrophil migration by a protein kinase inhibitor for the treatment of ischemic brain infarction. Jpn J Pharmacol. 1999 May;80(1):41-8. PubMed PMID: 10446755.

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